4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a fluorobenzoyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrrole ring reacts with a thienylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thienylmethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Material Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions, while the thienylmethyl group could contribute to specificity. The pyrrole ring may facilitate electronic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- 4-(4-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- 4-(4-nitrobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
Uniqueness
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other substituents like chlorine, methyl, or nitro groups.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-5-3-11(4-6-13)16(21)12-8-15(19-9-12)17(22)20-10-14-2-1-7-23-14/h1-9,19H,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROBTDSBFEKKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.